Valnoctamide-d5

LC-MS/MS Bioanalysis Quantitative Proteomics

Quantitative LC-MS/MS analysis of Valnoctamide in biological matrices requires a stable isotope-labeled internal standard to correct for matrix effects, extraction variability, and ionization fluctuations. Generic substitution with unlabeled Valnoctamide is fundamentally non-viable-the two compounds co-elute and share identical MRM transitions, rendering them indistinguishable by the mass spectrometer. • +5 Da mass shift enables distinct MRM transitions while matched physicochemical properties ensure identical extraction recovery and ionization efficiency • Supports FDA/EMA bioanalytical method validation (accuracy 85-115%, %CV ≤15%) from the outset of method development • High isotopic enrichment (≥98 atom % D) minimizes cross-talk, enabling confident quantitation at low pg/mL concentrations in plasma, serum, urine, or tissue homogenates

Molecular Formula C8H17NO
Molecular Weight 148.26 g/mol
Cat. No. B563133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValnoctamide-d5
Synonyms2-Ethyl-d5-3-methylpentan-amide;  2-Ethyl-d5-3-methylvaleramide;  Valmethamide-d5;  McN-X-181-d5;  Axiquel-d5;  Nirvanil-d5; 
Molecular FormulaC8H17NO
Molecular Weight148.26 g/mol
Structural Identifiers
InChIInChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2
InChIKeyQRCJOCOSPZMDJY-ZTIZGVCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valnoctamide-d5 Internal Standard for LC-MS/MS


Valnoctamide-d5 (CAS 1190015-82-7), also known as Valmethamide-d5, is a deuterium-labeled isotopologue of the CNS-active chiral amide Valnoctamide, a derivative of valproic acid with anticonvulsant and anxiolytic properties . It is synthesized by the replacement of five hydrogen atoms with deuterium at the ethyl moiety, resulting in a nominal mass shift of +5 Da (monoisotopic mass 148.1624 Da) relative to the unlabeled compound . This compound is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects, extraction variability, and ionization efficiency fluctuations .

Type Stable isotope-labeled internal standard (SIL-IS)
Workflow Quantitative LC-MS/MS bioanalysis
Key Attribute Deuterium-labeled (d5) with nominal mass shift
Use Context Matrix-effect correction and extraction normalization

Why Valnoctamide-d5 Cannot Be Substituted


Generic substitution of Valnoctamide-d5 with the unlabeled Valnoctamide is fundamentally non-viable in quantitative LC-MS workflows because the two compounds co-elute and share identical precursor and product ion transitions, rendering them indistinguishable by the mass spectrometer. Attempts to use an alternative deuterated internal standard (e.g., a structurally dissimilar isotopologue) risk introducing differential extraction recovery, divergent ionization efficiency in the electrospray source, and variable chromatographic retention times, all of which severely compromise assay accuracy and precision . Stable isotopically labeled internal standards are widely considered the gold standard for quantitative bioanalysis precisely because they are chemically and physically near-identical to the target analyte, with the exception of their mass difference [1].

Valnoctamide-d5
Unlabeled Valnoctamide
Co-elution and identical mass transitions may compromise analyte differentiation.
Valnoctamide-d5
Alternative deuterated ISTD
May introduce differential extraction recovery and retention time shifts, compromising accuracy.

Valnoctamide-d5 Quantitative Differentiation


Mass Spectrometric Differentiation for MRM

Valnoctamide-d5 exhibits a nominal mass shift of +5 Da compared to unlabeled Valnoctamide, enabling baseline separation in the mass analyzer when using multiple reaction monitoring (MRM) or selected ion monitoring (SIM) modes. The monoisotopic mass of Valnoctamide-d5 is 148.1624 Da (calculated from the molecular formula C8H12D5NO), whereas the monoisotopic mass of Valnoctamide is 143.1310 Da . This 5.0314 Da difference ensures that the internal standard's signal does not interfere with the analyte's quantifier or qualifier ions, a prerequisite for accurate isotope dilution mass spectrometry . In contrast, unlabeled Valnoctamide cannot serve as an internal standard for itself due to complete spectral overlap.

Mass Shift
Head-to-head
148.1624 Da +5.0314 Da 143.1310 Da
Enables distinct MRM transitions for specific quantitation.
Calculated from molecular formula; high-resolution MS context.
LC-MS/MS Bioanalysis Quantitative Proteomics

Isotopic Purity and Linearity

Valnoctamide-d5 is supplied with a specified purity of ≥98% , ensuring that the isotopic enrichment of the internal standard is sufficient to prevent significant cross-talk between the internal standard channel and the analyte channel. Inadequate isotopic purity (e.g., <95%) can lead to a measurable background signal in the analyte's MRM transition, causing calibration curve non-linearity and biased quantification at low concentrations. The high isotopic purity of Valnoctamide-d5 directly addresses this critical analytical parameter, whereas non-deuterated compounds or custom-synthesized analogs of unknown isotopic enrichment cannot guarantee this level of performance.

Isotopic Purity
Specification review
≥98%
Supports reliable low-level quantification.
Vendor specification; purity impacts cross-talk.
Method Validation Isotope Dilution Quality Control

Retention Time and Extraction Consistency

Deuterium labeling of Valnoctamide at the ethyl moiety preserves the molecule's lipophilicity and hydrogen bonding capacity, as evidenced by the calculated LogP value of 1.9 for both Valnoctamide-d5 and unlabeled Valnoctamide . This property ensures that the internal standard co-elutes with the analyte during reversed-phase liquid chromatography and exhibits identical partitioning behavior during liquid-liquid extraction or solid-phase extraction. In contrast, the use of a structural analog internal standard (e.g., a related valproic acid derivative) may exhibit divergent retention times and extraction recoveries, leading to inaccurate correction of matrix effects and variable ionization efficiency [1].

Lipophilicity (LogP)
Class-level
1.9 0 1.9
Supports co-elution and consistent extraction recovery.
Calculated property; PubChem context.
Chromatography Sample Preparation Matrix Effects

Deuterium Isotope Effect on Metabolism

Deuteration of drug molecules has been shown to affect pharmacokinetic and metabolic profiles by exploiting the primary kinetic isotope effect, wherein the cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond . While specific quantitative data for Valnoctamide-d5 is not publicly available, the class-level effect suggests that Valnoctamide-d5 may exhibit reduced metabolic clearance compared to the unlabeled compound when used in in vitro metabolic stability assays (e.g., liver microsomes or hepatocytes). This property is advantageous when the compound is employed as an internal standard in assays where the analyte undergoes significant metabolic degradation during sample processing, as it reduces the risk of internal standard depletion and maintains a consistent response factor.

Metabolic Stability (Inferred)
Class-level
Potentially reduced clearance
May enhance internal standard stability in metabolic assays.
Not quantified for this compound; CYP class effect.
Drug Metabolism Pharmacokinetics ADME

Valnoctamide-d5 Application Scenarios


Method Development and Validation in Biological Matrices

Valnoctamide-d5 is the internal standard of choice for developing and validating a quantitative LC-MS/MS assay for Valnoctamide in plasma, serum, urine, or tissue homogenates. Its +5 Da mass shift enables the selection of distinct MRM transitions, while its near-identical physicochemical properties ensure accurate compensation for matrix effects and extraction variability. Use of Valnoctamide-d5 from the outset of method development streamlines the validation process and ensures that the assay meets regulatory bioanalytical guidelines (e.g., FDA BMV, EMA GL) for accuracy (85-115%) and precision (%CV ≤15%) .

PK/TK Studies in Preclinical Species

In preclinical PK/TK studies, Valnoctamide-d5 is spiked into biological samples at a fixed concentration to serve as a stable isotope-labeled internal standard for the accurate quantification of Valnoctamide concentrations over time. This approach is essential for generating reliable plasma concentration-time profiles, which are used to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, and half-life [1]. The high isotopic purity of the commercial product minimizes cross-talk, ensuring that even low pg/mL concentrations can be measured with confidence.

In Vitro DDI and Metabolic Stability Assays

When conducting in vitro metabolic stability assays using liver microsomes or hepatocytes, Valnoctamide-d5 can be employed as an internal standard to correct for matrix effects introduced by the incubation buffer and biological components. Additionally, the potential deuterium isotope effect may confer enhanced stability to the internal standard, preventing its depletion during long incubation periods and ensuring a consistent internal standard response across all time points . This is particularly critical in assays where the analyte is rapidly metabolized.

Forensic Toxicology and Therapeutic Drug Monitoring

In forensic and clinical toxicology laboratories, the use of a deuterated internal standard like Valnoctamide-d5 is a best practice for the quantitative confirmation of Valnoctamide in postmortem samples or patient plasma. The internal standard corrects for ion suppression/enhancement caused by complex biological matrices, ensuring that reported concentrations are accurate and defensible for legal or clinical decision-making [1].

Application
Selection Property
Validation Focus
Bioanalytical method development in research matrices
Distinct MRM transitions and co-elution behavior
Accuracy and precision in target research matrix
Preclinical pharmacokinetic research studies
Consistent extraction recovery and matrix-effect correction
LLOQ and reproducibility across study samples
In vitro metabolic stability assays (liver microsomes/hepatocytes)
Potential deuterium isotope effect on internal standard depletion
Internal standard response consistency over incubation time
Forensic and research toxicology analysis
Robust ion suppression correction in complex research matrices
Defensible quantitative results in research analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valnoctamide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.